

# Application Notes and Protocols for [11C]Harmine in Positron Emission Tomography

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Carbon-11 labeled **harmine** ([¹¹C]**harmine**) is a crucial radiotracer for positron emission tomography (PET) imaging, enabling the in vivo quantification of monoamine oxidase A (MAO-A).[1] MAO-A is an enzyme located on the outer mitochondrial membrane of catecholaminergic neurons, where it is responsible for degrading monoamine neurotransmitters like serotonin, norepinephrine, and epinephrine.[2] Dysregulation of MAO-A levels in the human brain has been linked to several psychiatric and neurological disorders, including major depressive disorder.[2][3] Consequently, MAO-A is a significant target for therapeutic intervention, and [¹¹C]**harmine** PET provides a powerful tool to study its role in disease and to assess the efficacy of novel treatments.[4]

These application notes provide a comprehensive overview of the use of [11C]**harmine** in PET, including detailed protocols for its synthesis and for conducting human PET imaging studies.

## Radiosynthesis of [11C]Harmine

A reliable and fully-automated radiosynthesis of [<sup>11</sup>C]**harmine** has been established, allowing for its routine production for clinical trials.[2] The synthesis involves the methylation of the precursor, harmol, using [<sup>11</sup>C]methyl iodide.

## **Optimized Radiosynthesis Parameters**



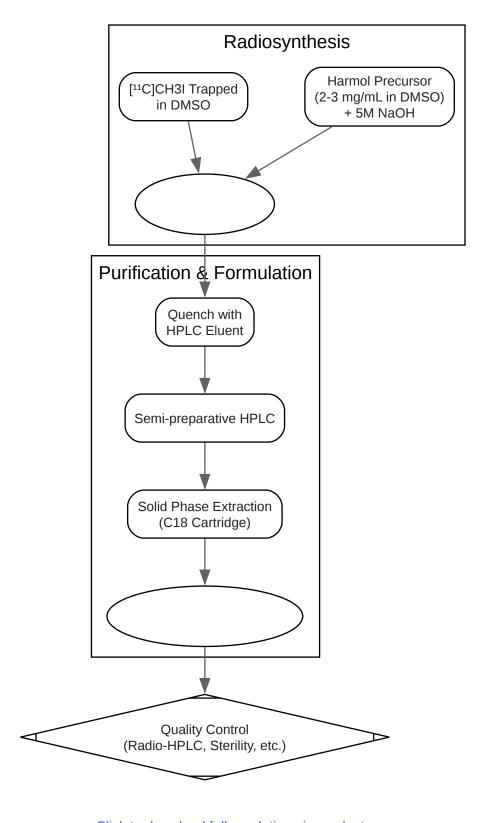
The following table summarizes the optimized conditions for the automated synthesis of [11C]harmine.[2]

Parameter	Optimized Value	
Precursor Concentration	2–3 mg/mL of harmol	
Activating Agent	1 equivalent of 5 M NaOH	
Solvent	DMSO	
Reaction Temperature	80 °C	
Reaction Time	2 minutes	

## **Synthesis and Purification Workflow**

The diagram below illustrates the key steps in the automated synthesis and purification of  $[^{11}C]$  harmine.





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**Caption:** Automated radiosynthesis and purification workflow for [11C]harmine.



# Experimental Protocol: Automated Radiosynthesis of [11C]Harmine

This protocol is adapted from a fully-automated synthesis method performed on a commercial synthesizer.[2]

- 1. Preparation of Reagents and Synthesis Module:
- Prepare a precursor solution of harmol (2–3 mg/mL) in DMSO.
- Prepare a solution of 5 M NaOH.
- Fill the synthesizer vials with the necessary reagents:
  - Vial with HPLC eluent (e.g., 0.1 M ammonium acetate and acetonitrile, 60/40 v/v) for quenching.
  - Vial with physiological saline (0.9%) for final rinsing and dilution.
  - Vial with ethanol for eluting the SPE cartridge.
- 2. Radiosynthesis:
- Produce [¹¹C]CH₃I via the gas phase method and trap it in the precursor solution containing harmol and NaOH at room temperature.
- Seal the reactor and heat the reaction mixture to 80 °C for 2 minutes.
- Cool the reaction mixture to room temperature.
- 3. Purification and Formulation:
- Quench the reaction by adding 0.5 mL of the HPLC eluent.
- Inject the crude reaction mixture onto a semi-preparative HPLC column.
- Elute the [11C]harmine fraction with the mobile phase (e.g., 0.1 M ammonium acetate and acetonitrile, 60/40 v/v) at a flow rate of 8 mL/min.



- Collect the [11C]harmine fraction into a bulb containing sterile water.
- Pass the resulting solution through a C18 SPE cartridge to trap the [11C]harmine.
- · Wash the cartridge with sterile water.
- Elute the [11C]harmine from the cartridge with ethanol.
- Formulate the final product by diluting with physiological saline.
- Pass the final solution through a sterile filter into a sterile product collection vial.
- 4. Quality Control:
- Determine radiochemical purity using analytical radio-HPLC.
- · Measure the specific activity.
- Perform tests for pH, osmolality, endotoxins, and sterility to ensure the product is suitable for parenteral human administration.

## **Quantitative Data from Radiosynthesis**

The following table presents typical quantitative results from the automated synthesis of [11C]harmine.[2]

Parameter	Value (n=72 syntheses)	
Overall Yield (End of Synthesis)	6.1 ± 1 GBq	
Radiochemical Yield (based on [¹¹C]CH₃I)	51.0 ± 11% (decay corrected)	
Specific Activity (End of Synthesis)	101.32 ± 28.2 GBq/μmol	
Radiochemical Purity	100%	
Synthesis Time (post-bombardment)	~35 minutes	
Reliability (Successful Syntheses)	68 out of 72 (94.4%)	

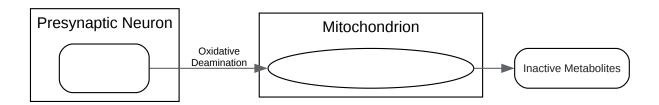


## [11C]Harmine PET Imaging of Brain MAO-A

[¹¹C]**harmine** PET allows for the quantitative assessment of MAO-A density in the human brain. [3] The procedure involves the intravenous injection of the radiotracer followed by dynamic scanning to measure its uptake and binding.

### **MAO-A Signaling Pathway**

The diagram below illustrates the role of MAO-A in the degradation of key monoamine neurotransmitters.



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**Caption:** Role of MAO-A in monoamine neurotransmitter degradation.

# Experimental Protocol: Human Brain PET Imaging with [11C]Harmine

This protocol is a generalized procedure based on methodologies reported in human studies. [3][5]

#### 1. Subject Preparation:

- Subjects should be free of any medications known to interact with MAO-A for a specified period before the scan.
- Subjects should refrain from alcohol and caffeine on the day of the PET scan.
- Obtain written informed consent from all participants.
- An arterial line is typically inserted for blood sampling to determine the arterial input function.



#### 2. PET Scan Acquisition:

- Position the subject comfortably in the PET scanner.
- Administer a bolus intravenous injection of [<sup>11</sup>C]harmine. The injected dose should be
  determined based on dosimetry studies and institutional guidelines.
- Begin dynamic PET scanning of the brain immediately after injection and continue for a duration of approximately 90 minutes.[3]
- 3. Arterial Blood Sampling and Analysis:
- Collect arterial blood samples throughout the scan to measure the concentration of radioactivity in whole blood and plasma.
- An automated arterial blood sampling system can be used for continuous measurement.
- Manually drawn samples are also taken at various time points to determine the plasma-towhole blood ratio and the fraction of unmetabolized [11C]harmine in arterial plasma.[6]
- The arterial input function is calculated as the product of the whole blood activity, the plasmato-whole blood ratio, and the fraction of unmetabolized tracer.[3]
- 4. Image Processing and Data Analysis:
- Reconstruct the PET images with appropriate corrections for attenuation and scatter.
- Spatially normalize the PET scans to a standard template, such as the Montreal Neurological Institute (MNI) space.[3]
- Define regions of interest (ROIs) on the images.
- Quantify MAO-A levels using kinetic modeling. The two-tissue compartment model (2CM)
  has been shown to provide good fits to [11C]harmine data.
- The primary outcome measure is typically the total distribution volume (Vt), which is an index
  of the density of MAO-A.[3][5] The Logan plot can also be used for voxel-wise quantification
  of Vt.[3]



## **Quantitative Data from Human PET Studies**

The following table summarizes key quantitative findings from human [11C]**harmine** PET studies.

Parameter	Finding	Reference
MAO-A Blockade	Moclobemide treatment resulted in a 64% to 79% blockade of MAO-A across different brain regions.	
Test-Retest Variability (Vt)	Average absolute test-retest percent difference for V <sub>t</sub> ranged from 7.7% to 15.6% across brain regions using arterial blood input.	[5]
Intraclass Correlation (Vt)	ICC values for Vt ranged from 0.56 to 0.86 across brain regions.	[5]
Biodistribution	The highest tracer uptake was observed in the lungs, followed by the kidneys, small intestine, liver, and brain.	
Radiation Dosimetry	The lungs are the critical organs for radiation dose. The effective dose is approximately 5.29 µSv/MBq.	[7]

## **Applications in Research and Drug Development**

Neuropsychiatric Disorders: [¹¹C]harmine PET is used to investigate alterations in MAO-A
levels in conditions such as major depression, anxiety disorders, and substance use
disorders.[2][4]



- Pharmacodynamic Studies: This technique is valuable for assessing the in-vivo target engagement and dose-occupancy of new MAO-A inhibitors.
- Understanding Disease Mechanisms: It allows for the exploration of the role of MAO-A in the pathophysiology of various central nervous system disorders.[8]

## **Safety and Radiation Dosimetry**

Dosimetry studies in baboons have been conducted to estimate the radiation dose to humans. The lungs have been identified as the critical organ, receiving the largest absorbed dose. The effective dose for [¹¹C]**harmine** is comparable to other ¹¹C-labeled radiotracers used in PET imaging.[9] For a research subject, the administered dose is limited to ensure that the radiation exposure to the critical organ remains within safe limits as defined by regulatory bodies.

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